molecular formula C11H10S B176300 2-Methyl-3-phenylthiophene CAS No. 16939-16-5

2-Methyl-3-phenylthiophene

Cat. No.: B176300
CAS No.: 16939-16-5
M. Wt: 174.26 g/mol
InChI Key: CZEDCCWCCIETGI-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C11H10S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Substitution and Biological Activity

  • Electrophilic Substitution: 2-Methyl-3-phenylthiophene undergoes electrophilic substitution in the vacant α-position of the thiophen ring. This property has been utilized in the synthesis of derivatives with potential biological activity (Beaton, Chapman, Clarke, & Willis, 1976).

Excited-State Dynamics and Triplet Formation

  • Excited-State Dynamics: The compound shows rapid spectral evolution indicating structural relaxation on the S(1) potential energy surface. This is important in understanding the photochemical properties of the molecule (Zheldakov, Wasylenko, & Elles, 2012).

Conducting Polymers and Coplanarity

  • Conducting Polymers: this compound and related derivatives are used in the synthesis of conducting polymers. These polymers have applications in electronic materials due to their unique electrical properties (Kankare et al., 1994).

MALDI-ToF Analysis in Polymer Research

  • Polymer Characterization: The compound is relevant in mass spectrometry methodologies, particularly MALDI-ToF measurements, for the characterization of polythiophenes and electroconjugated polymers (De Winter et al., 2011).

Antimicrobial Activity

  • Antimicrobial Properties: Derivatives of this compound have been evaluated for their antimicrobial activity, highlighting the compound's relevance in the field of medicinal chemistry (Prasad et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition: Methyl substituted phenyl compounds, including derivatives of this compound, are investigated as corrosion inhibitors, particularly for steel in acidic environments (Kıcır et al., 2016).

Photoluminescent Materials

  • Photoluminescence: The electrooxidation of this compound derivatives leads to new classes of π-conjugated oligoaminothiophenes, exhibiting photoluminescent properties (Ekinci et al., 2000).

Properties

IUPAC Name

2-methyl-3-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEDCCWCCIETGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379515
Record name 2-methyl-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-16-5
Record name 2-methyl-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5-methyl-4-phenyl-2-thiophenecarboxylic acid (54 g, 0.25 mol) prepared as described above was heated to 220–230° C. until the evolution of carbon dioxide ceased. The product was collected and distilled, b.p. 117° C./10 torr. Yield 30 g (70%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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